molecular formula C17H19N3O3S B3011384 (1R,5S)-3-(pyridin-3-yloxy)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octane CAS No. 2109277-93-0

(1R,5S)-3-(pyridin-3-yloxy)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octane

Cat. No. B3011384
CAS RN: 2109277-93-0
M. Wt: 345.42
InChI Key: ZXIBLRYPJOYYMK-UHFFFAOYSA-N
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Description

The compound (1R,5S)-3-(pyridin-3-yloxy)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octane is a structurally complex molecule that may be related to the class of azabicyclooctane derivatives. These derivatives are known for their potential pharmacological activities, particularly in the context of cognitive disorders such as schizophrenia. For instance, a related compound, N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide, has been identified as a potent and selective agonist of the alpha7 neuronal nicotinic acetylcholine receptor (alpha7 nAChR) and shows promise for treating cognitive deficits in schizophrenia .

Synthesis Analysis

The synthesis of related azabicyclooctane derivatives has been reported in the literature. For example, the enantiomerically pure bicyclic pyrrolidine derivative (1S,5S)-2-azabicyclo[3.3.0]octane was synthesized from a carboxylic acid precursor with a high yield of 84% through a decarboxylation reaction . This suggests that the synthesis of (1R,5S)-3-(pyridin-3-yloxy)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octane could potentially involve similar strategies, such as starting from a carboxylic acid derivative and employing decarboxylation or other functional group transformations to introduce the pyridinyl groups.

Molecular Structure Analysis

The molecular structure of azabicyclooctane derivatives is characterized by a bicyclic framework that includes a nitrogen atom within the ring system. This structural feature is crucial for the interaction with biological targets such as the alpha7 nAChR. The presence of pyridinyl substituents in the molecule could influence its binding affinity and selectivity towards the receptor, as seen in related compounds .

Chemical Reactions Analysis

Azabicyclooctane derivatives can participate in various chemical reactions, particularly those that modify the substituents attached to the bicyclic core. The pyridinyl groups in the molecule could be modified through reactions such as sulfonation, alkylation, or oxidation, which would alter the compound's pharmacological properties. The enantiomeric purity of the compound is also significant, as it can affect the outcome of asymmetric syntheses and the efficacy of the molecule in biological systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of (1R,5S)-3-(pyridin-3-yloxy)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octane would likely include high oral bioavailability and rapid brain penetration, as observed with similar compounds . The molecule's solubility, stability, and distribution within biological systems would be influenced by the nature of the substituents and the bicyclic structure. The enantiomeric purity could also play a role in the compound's pharmacokinetics and pharmacodynamics.

properties

IUPAC Name

3-pyridin-3-yloxy-8-pyridin-3-ylsulfonyl-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c21-24(22,17-4-2-8-19-12-17)20-13-5-6-14(20)10-16(9-13)23-15-3-1-7-18-11-15/h1-4,7-8,11-14,16H,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXIBLRYPJOYYMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2S(=O)(=O)C3=CN=CC=C3)OC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,5S)-3-(pyridin-3-yloxy)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octane

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